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molecular formula C12H20O2 B8373491 Ethyl spiro[2.6]nonane-1-carboxylate

Ethyl spiro[2.6]nonane-1-carboxylate

Cat. No. B8373491
M. Wt: 196.29 g/mol
InChI Key: RVYPLSXPUYVFFM-UHFFFAOYSA-N
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Patent
US07932245B2

Procedure details

The title compound was prepared as described in Example 1B substituting the product from Example 39B for the product from Example 1A. 13C NMR (CDCl3, 100 MHz) δ 23.7, 26.2, 26.4, 27.2, 27.9, 28.0, 28.4, 31.2, 33.4, 33.5, 40.1, 179.3; MS m/z 168 (M)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:10]([O:12]CC)=[O:11])[C:3]2([CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]2)[CH2:2]1.C1(C(OCC)=O)C2(CCCCC2)C1>>[CH:1]1([C:10]([OH:12])=[O:11])[C:3]2([CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]2)[CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC12CCCCCC2)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC12CCCCC2)C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CC12CCCCCC2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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